![molecular formula C19H25N3O2 B1229025 3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1229025.png)
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Properties :
- A study by Markosyan et al. (2008) explored the synthesis and biological properties of quinazoline derivatives, similar to your compound of interest. These compounds were found to inhibit monoamine oxidase (MAO) activity in the brain and showed moderate antitumor effects in mouse models of Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).
- Another study by Alagarsamy and Pathak (2007) reported the synthesis of triazoloquinazolin-9-ones, which demonstrated significant antihypertensive activity in spontaneously hypertensive rats, indicating potential applications in cardiovascular research (Alagarsamy & Pathak, 2007).
Anticancer and Antimicrobial Properties :
- Gupta et al. (2013) synthesized quinazolin-4(3H)-one derivatives that exhibited promising anticonvulsant activities, suggesting potential applications in neurology (Gupta et al., 2013).
- A study by Bolakatti et al. (2020) described the synthesis of benzo[d]thiazolyl substituted-2-quinolone hybrids, which displayed significant anticancer and antibacterial activities, particularly against Gram-negative bacteria (Bolakatti et al., 2020).
Potential Therapeutic Applications :
- Research by Alasmary et al. (2017) on quinazoline derivatives showed their effectiveness as anti-ulcerogenic agents and in treating ulcerative colitis, indicating their potential in gastrointestinal therapeutic applications (Alasmary et al., 2017).
- Saravanan et al. (2010) synthesized Schiff bases of quinazolin-4(3H)-one with significant antimicrobial activities, suggesting their use in infection control (Saravanan et al., 2010).
properties
Product Name |
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
|---|---|
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C19H25N3O2/c1-4-19(3)12-13-8-6-7-9-14(13)16-15(19)17(24)22(5-2)18(21-16)20-10-11-23/h6-9,23H,4-5,10-12H2,1-3H3,(H,20,21) |
InChI Key |
YXAQHTAMNWEFBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NCCO)CC)C |
solubility |
12.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



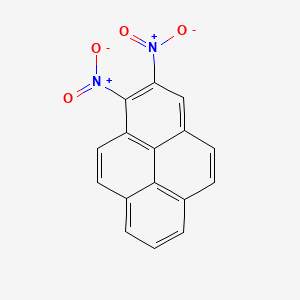
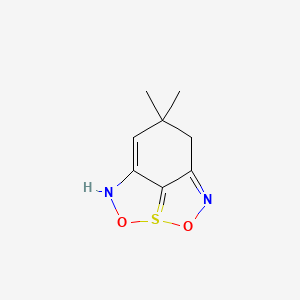
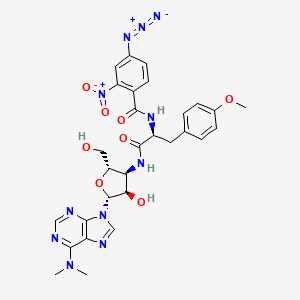
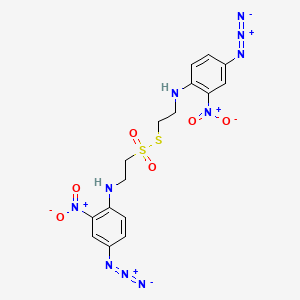
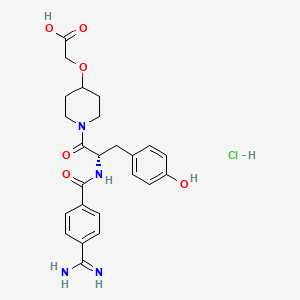
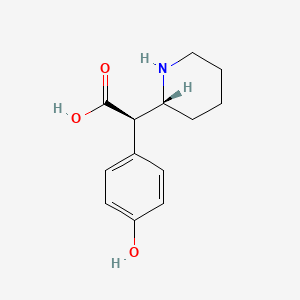
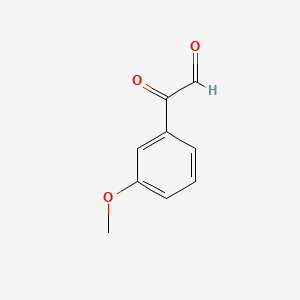
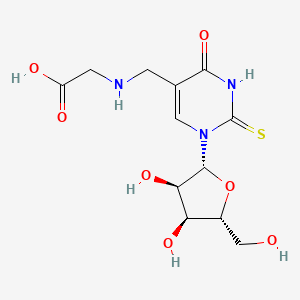
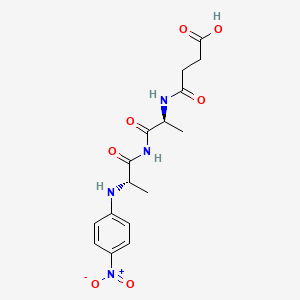
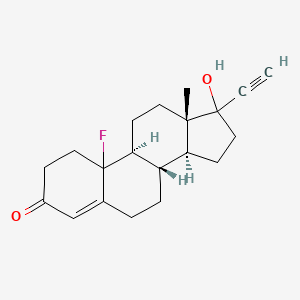
![N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide](/img/structure/B1228959.png)
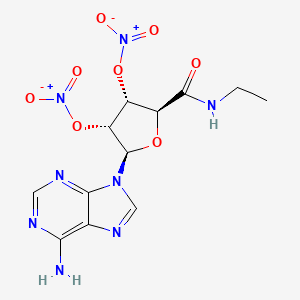
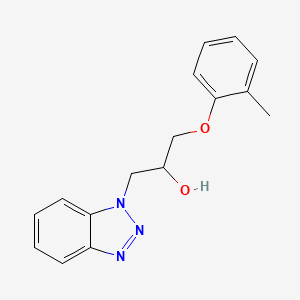
![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)